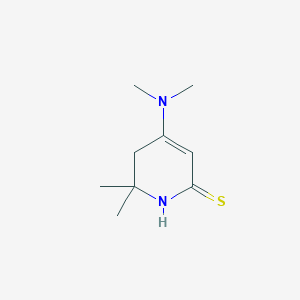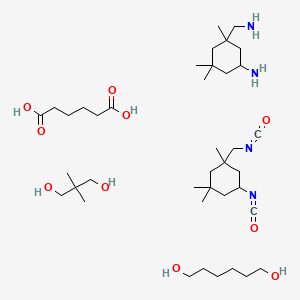
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid with various amines and diols, resulting in a versatile material with unique properties. This compound is used in various industrial applications due to its stability, flexibility, and resistance to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The addition of 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol further modifies the polymer structure, enhancing its flexibility and mechanical properties. Finally, the incorporation of 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane introduces isocyanate groups, which can react with other functional groups to form cross-linked networks.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as heating, cooling, and the addition of catalysts to accelerate the reaction. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
化学反応の分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can replace certain groups within the polymer with other functional groups, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
科学的研究の応用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in the production of coatings, adhesives, and sealants, offering durability and resistance to environmental factors.
作用機序
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate groups can react with hydroxyl or amine groups, forming strong covalent bonds that enhance the polymer’s mechanical properties and stability. The polymer’s structure allows it to form cross-linked networks, providing flexibility and resistance to degradation.
類似化合物との比較
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, 5-amino-1,3,3-trimethylcyclohexane
- Hexanedioic acid, polymer with 2-[(2-aminoethyl)amino]ethanesulfonic acid monosodium salt, 5-amino-1,3,3-trimethylcyclohexane
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane offers unique properties such as enhanced flexibility, mechanical strength, and resistance to environmental factors. These characteristics make it suitable for a broader range of applications, particularly in demanding industrial and medical environments.
特性
CAS番号 |
58043-05-3 |
|---|---|
分子式 |
C39H76N4O10 |
分子量 |
761.0 g/mol |
IUPAC名 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C6H14O2.C5H12O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChIキー |
JPTGNRHVLMJAEO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
関連するCAS |
58043-05-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


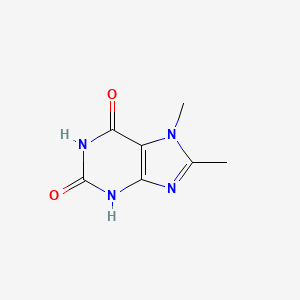
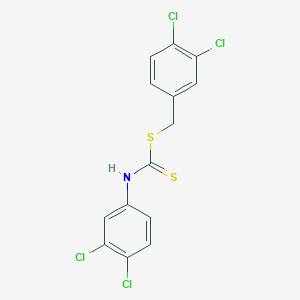
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)

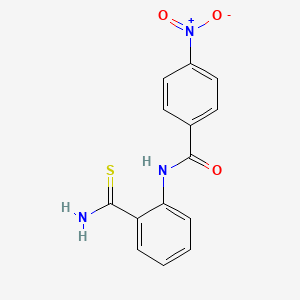
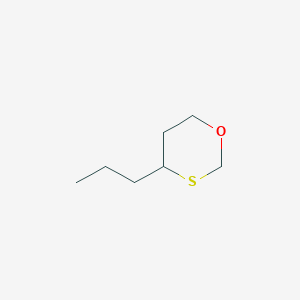
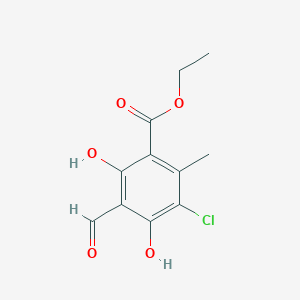
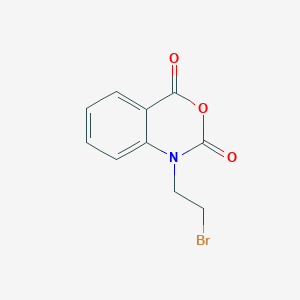
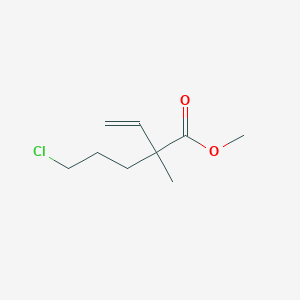
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
